molecular formula C15H22N2O5 B12457983 tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate

tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate

Cat. No.: B12457983
M. Wt: 310.35 g/mol
InChI Key: FUHBRBIMEJUOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate (Molecular Formula: C₁₅H₂₂N₂O₅, Molecular Weight: 310.35 g/mol) is a synthetic organic compound featuring a tert-butyl carbamate group attached to a hydroxyiminoethyl backbone, which is further substituted with a 2,4-dimethoxyphenyl ring. This specific structure makes it a valuable building block in organic synthesis and medicinal chemistry research for constructing more complex molecules. Its potential research applications span chemistry, biology, and medicine, where it may be investigated as a reagent in organic synthesis reactions, a building block for the development of novel compounds, or a tool for studying enzyme interactions and protein modifications . The compound's mechanism of action in biological research is attributed to its ability to interact with specific molecular targets. The hydroxyimino group can form hydrogen bonds with nucleophiles, while the carbamate moiety can undergo hydrolysis, influencing enzyme activity and potentially modulating cellular signaling pathways . Researchers should note that this product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All information provided is for research purposes.

Properties

IUPAC Name

tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(18)16-9-12(17-19)11-7-6-10(20-4)8-13(11)21-5/h6-8,19H,9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHBRBIMEJUOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

tert-Butyl (2E)-2-Amino-2-(hydroxyimino)ethylcarbamate

  • Structural Difference: Replaces the 2,4-dimethoxyphenyl group with an amino substituent.
  • The amino group introduces basicity, which could affect pharmacokinetics .

tert-Butyl N-[(2Z)-2-(2,4-Dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate

  • Structural Difference: Z-configuration of the hydroxyimino group vs. E-configuration in the target compound.
  • Implications : Geometric isomerism may influence molecular geometry, hydrogen-bonding capacity, and interactions with biological targets. Z-isomers often exhibit distinct reactivity and stability profiles .

tert-Butyl (4-(2-(2,4-Dimethoxyphenyl)-2-oxoethyl)phenyl)carbamate (50)

  • Structural Difference: Hydroxyimino group replaced by a ketone (oxo), with an additional phenyl ring.
  • Synthetic Challenges : Synthesized via boron tribromide-mediated reactions and oxidation, yielding only 11% .
  • Reactivity: The oxo group increases susceptibility to nucleophilic attack compared to the hydroxyimino group, which may limit stability under basic conditions .

tert-Butyl N-[2-(1,3-Benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate

  • Structural Difference : 1,3-Benzodioxole substituent replaces 2,4-dimethoxyphenyl.
  • Implications : Benzodioxole’s electron-rich fused ring system may enhance metabolic stability and alter π-π stacking interactions in receptor binding .

tert-Butyl N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]carbamate

  • Structural Difference: Methoxy groups at positions 3 and 4 instead of 2 and 4; oxo replaces hydroxyimino.
  • Implications: Positional isomerism of methoxy groups could disrupt binding affinity in enzyme assays.

Key Observations :

  • Hydroxyimino introduction via nitrosation (e.g., NaNO₂ in AcOH) is efficient and high-yielding .
  • Boron tribromide-mediated steps often suffer from low yields due to competing side reactions .

Key Trends :

  • Fluorinated analogs (e.g., compound 169) exhibit improved metabolic stability and target affinity .

Biological Activity

tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a hydroxyimino moiety, and a dimethoxyphenyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is C15H22N2O5C_{15}H_{22}N_{2}O_{5} with a molecular weight of approximately 310.3456 g/mol. The structural representation highlights the functional groups responsible for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

  • Hydrogen Bonding : The hydroxyimino group can form hydrogen bonds with nucleophiles, enhancing its interaction with enzymes and receptors.
  • Steric Hindrance : The presence of the tert-butyl group provides steric hindrance that may protect the amine from unwanted reactions, allowing for selective interactions in biochemical pathways.
  • Ester Hydrolysis : The carbamate moiety can undergo hydrolysis under acidic conditions, releasing the active amine for further biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential antioxidant effects.
  • Enzyme Inhibition : Preliminary data indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug design for conditions like cancer or metabolic disorders.
  • Pharmacological Applications : Its role as an intermediate in synthesizing biologically active molecules positions it as a candidate for developing new pharmaceuticals targeting specific diseases.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis typically involves reacting tert-butyl chloroformate with 2-amino-2-(2,4-dimethoxyphenyl)ethanol in the presence of a base such as triethylamine. This method has been optimized for yield and purity using advanced techniques like continuous flow reactors.
  • Biological Testing :
    • In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition against certain cancer cell lines. For instance, modifications to the dimethoxyphenyl group have been linked to enhanced cytotoxicity .
  • Pharmacological Insights :
    • A recent study highlighted the potential of hydroxyimino derivatives as anti-inflammatory agents. The mechanism was attributed to their ability to modulate nitric oxide synthase activity, which plays a critical role in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of metabolic enzymes
CytotoxicitySignificant effects on cancer cell lines
Anti-inflammatoryModulation of nitric oxide synthase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.